![molecular formula C14H14N2O2 B14612543 2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione CAS No. 56976-55-7](/img/structure/B14612543.png)
2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione is a heterocyclic compound that belongs to the class of diazines. This compound is characterized by its unique structure, which includes a pyridazine ring fused with a phthalazine ring. It has garnered significant interest due to its potential pharmacological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine-1,4-dione, which is then further reacted with methylating agents to introduce the dimethyl groups at the 2 and 3 positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production, such as the use of continuous flow reactors and more efficient purification techniques.
化学反応の分析
Types of Reactions
2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine-1,4-dione derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential pharmacological activities .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research indicates its potential use in developing new pharmaceuticals, particularly for its anticonvulsant and anti-inflammatory properties.
Industry: It may be used in the development of new materials with specific chemical properties
作用機序
The mechanism of action of 2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione involves its interaction with various molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the inhibition of excitatory neurotransmission by acting as a non-competitive antagonist of AMPA receptors. This interaction prevents excessive neuronal firing, thereby exerting its anticonvulsant effects .
類似化合物との比較
Similar Compounds
Phthalazine-1,4-dione: A closely related compound with similar structural features but lacking the dimethyl groups.
Pyridazine derivatives: These compounds share the pyridazine ring and exhibit similar pharmacological activities.
Pyrazine derivatives: Another class of diazines with comparable chemical properties.
Uniqueness
2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione stands out due to its unique combination of the pyridazine and phthalazine rings, along with the presence of dimethyl groups.
特性
CAS番号 |
56976-55-7 |
|---|---|
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC名 |
2,3-dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione |
InChI |
InChI=1S/C14H14N2O2/c1-9-7-15-13(17)11-5-3-4-6-12(11)14(18)16(15)8-10(9)2/h3-6H,7-8H2,1-2H3 |
InChIキー |
FJUFFRZSZPLFSY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CN2C(=O)C3=CC=CC=C3C(=O)N2C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



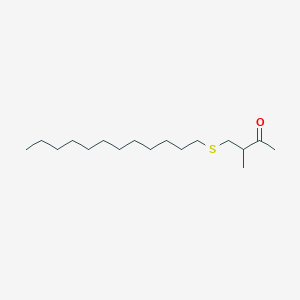
![3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14612468.png)
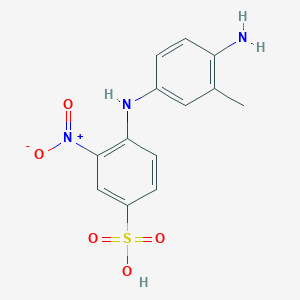


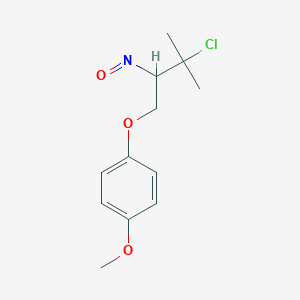
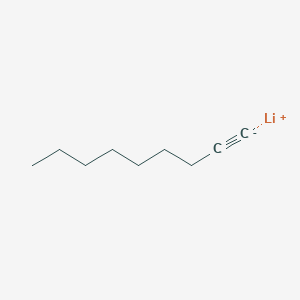

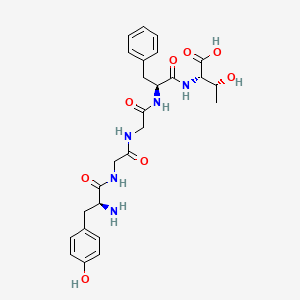
![2-ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14612522.png)
![(2Z)-N-{3-[(1H-Indol-3-yl)sulfanyl]propyl}-1-methylpyrrolidin-2-imine](/img/structure/B14612526.png)


